molecular formula C13H12ClN3O3 B13900509 Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate

Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate

Cat. No.: B13900509
M. Wt: 293.70 g/mol
InChI Key: ILZXHMUDUACQTH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-aminopyrimidine with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted pyrimidines.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival . The compound’s ability to bind to DNA and RNA also contributes to its antiviral and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate is unique due to the presence of both the chlorine atom and the methoxyanilino group, which confer distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate

InChI

InChI=1S/C13H12ClN3O3/c1-19-9-5-3-4-8(6-9)16-13-15-7-10(14)11(17-13)12(18)20-2/h3-7H,1-2H3,(H,15,16,17)

InChI Key

ILZXHMUDUACQTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(C(=N2)C(=O)OC)Cl

Origin of Product

United States

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